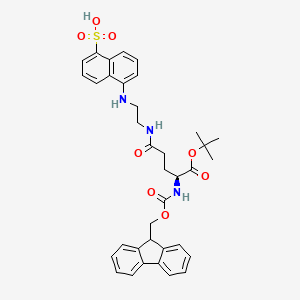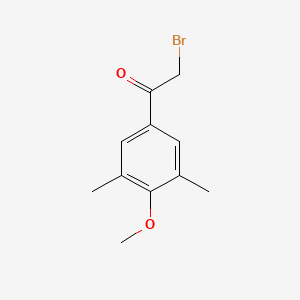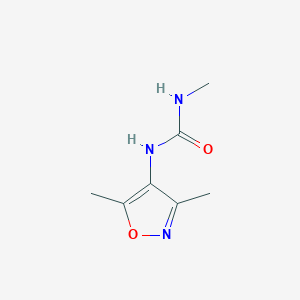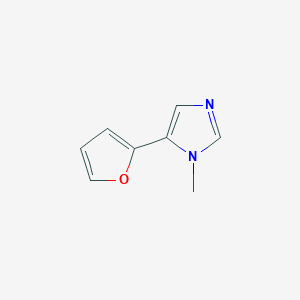
(S)-5-((2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanamido)ethyl)amino)naphthalene-1-sulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-5-((2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanamido)ethyl)amino)naphthalene-1-sulfonic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, a tert-butoxy group, and a naphthalene sulfonic acid moiety, making it a valuable molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-((2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanamido)ethyl)amino)naphthalene-1-sulfonic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:
Protection of Amino Groups: The amino groups are protected using the fluorenylmethoxycarbonyl (Fmoc) group to prevent unwanted reactions during subsequent steps.
Formation of Amide Bonds: The protected amino acids are coupled with appropriate carboxylic acids using coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of catalysts like 4-dimethylaminopyridine (DMAP).
Deprotection and Sulfonation: The Fmoc group is removed under basic conditions, and the resulting amine is sulfonated using reagents like chlorosulfonic acid or sulfur trioxide-pyridine complex.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers can be employed to streamline the process and ensure consistency.
化学反应分析
Types of Reactions
(S)-5-((2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanamido)ethyl)amino)naphthalene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonic acid group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Sulfonic acid derivatives
Reduction: Amine derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
(S)-5-((2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanamido)ethyl)amino)naphthalene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (S)-5-((2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanamido)ethyl)amino)naphthalene-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and function. The presence of the Fmoc group allows for selective binding and interaction with target molecules, making it a valuable tool in biochemical studies.
相似化合物的比较
Similar Compounds
- ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(tritylthio)hexanoic acid
Uniqueness
(S)-5-((2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanamido)ethyl)amino)naphthalene-1-sulfonic acid stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the naphthalene sulfonic acid moiety enhances its solubility and interaction with biological targets, making it a versatile compound for various applications.
属性
分子式 |
C36H39N3O8S |
|---|---|
分子量 |
673.8 g/mol |
IUPAC 名称 |
5-[2-[[(4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]amino]ethylamino]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C36H39N3O8S/c1-36(2,3)47-34(41)31(39-35(42)46-22-29-25-12-6-4-10-23(25)24-11-5-7-13-26(24)29)18-19-33(40)38-21-20-37-30-16-8-15-28-27(30)14-9-17-32(28)48(43,44)45/h4-17,29,31,37H,18-22H2,1-3H3,(H,38,40)(H,39,42)(H,43,44,45)/t31-/m0/s1 |
InChI 键 |
MOVVCIWTEOZONS-HKBQPEDESA-N |
手性 SMILES |
CC(C)(C)OC(=O)[C@H](CCC(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
规范 SMILES |
CC(C)(C)OC(=O)C(CCC(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-(3-Bromophenyl)-9-phenyl-9H-tribenzo[a,c,e][7]annulene](/img/structure/B12865701.png)


![2-(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)acetonitrile](/img/structure/B12865716.png)




![4-Fluoro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12865753.png)



![2,6-Dichloro-4-[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B12865771.png)

